1-Chloro-3-fluoro-2-iodo-5-methylbenzene

Catalog No.
S15994690
CAS No.
M.F
C7H5ClFI
M. Wt
270.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-3-fluoro-2-iodo-5-methylbenzene

Product Name

1-Chloro-3-fluoro-2-iodo-5-methylbenzene

IUPAC Name

1-chloro-3-fluoro-2-iodo-5-methylbenzene

Molecular Formula

C7H5ClFI

Molecular Weight

270.47 g/mol

InChI

InChI=1S/C7H5ClFI/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3

InChI Key

RMANWFZUNFMHAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)I)F

1-Chloro-3-fluoro-2-iodo-5-methylbenzene is an organic compound characterized by the molecular formula C7H5ClFI\text{C}_7\text{H}_5\text{Cl}\text{F}\text{I}. This compound belongs to the class of halogenated aromatic hydrocarbons and features a benzene ring substituted with chlorine, fluorine, iodine, and a methyl group. The specific arrangement of these substituents imparts unique chemical properties, making it significant in various chemical applications. The compound is also known by its CAS Number 1242339-79-2 and has a molecular weight of approximately 270.47 g/mol .

  • Electrophilic Aromatic Substitution: Due to the presence of halogens, the compound can undergo electrophilic substitution reactions, allowing further functionalization of the aromatic ring.
  • Nucleophilic Substitution: The halogen atoms can be displaced by nucleophiles, leading to the formation of new bonds.
  • Coupling Reactions: The iodine substituent enables coupling reactions such as Suzuki or Heck coupling, which are essential in organic synthesis for constructing complex molecules.

The synthesis of 1-chloro-3-fluoro-2-iodo-5-methylbenzene typically involves multi-step procedures starting from benzene derivatives. Key steps include:

  • Chlorination: Benzene is chlorinated to produce chlorobenzene.
  • Fluorination: Chlorobenzene is then fluorinated to yield 1-chloro-2-fluorobenzene.
  • Iodination: The fluorinated compound undergoes iodination to form 1-chloro-2-fluoro-5-iodobenzene.
  • Methylation: Finally, methylation introduces the methyl group at the appropriate position on the benzene ring .

1-Chloro-3-fluoro-2-iodo-5-methylbenzene has several applications:

  • Organic Synthesis: It serves as an important building block in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: This compound may be explored for its potential as a pharmaceutical intermediate in drug discovery and development.
  • Material Science: It can be used in the production of specialty chemicals and materials due to its unique reactivity profile .

The interaction studies related to 1-chloro-3-fluoro-2-iodo-5-methylbenzene focus on its reactivity with biological targets and other chemical species. The presence of halogens allows for diverse interactions, including:

  • Binding Studies: Investigating how this compound binds to proteins or enzymes can reveal insights into its potential biological effects.
  • Reactivity with Nucleophiles: Understanding how this compound reacts with various nucleophiles can help in designing new synthetic pathways or therapeutic agents .

Several compounds share structural similarities with 1-chloro-3-fluoro-2-iodo-5-methylbenzene. A comparison highlights its uniqueness:

Compound NameMolecular FormulaUnique Features
1-Chloro-4-fluoro-2-iodo-3-methylbenzeneC7H5ClFIDifferent substitution pattern affecting reactivity
1-Chloro-2-fluoro-5-iodo-3-methylbenzeneC7H5ClFIVariation in halogen positions impacting properties
1-Fluoro-2-chloro-3-methylbenzeneC7H6ClFLacks iodine; different reactivity profile

The distinct substitution pattern in 1-chloro-3-fluoro-2-iodo-5-methylbenzene contributes to its unique chemical behavior compared to these similar compounds, making it particularly valuable for specific synthetic applications .

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

269.91085 g/mol

Monoisotopic Mass

269.91085 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-15

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